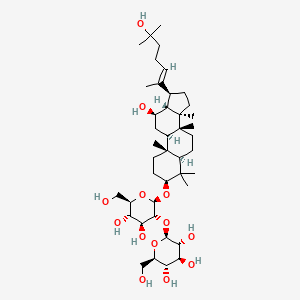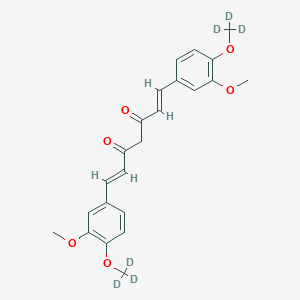
9H-Xanthen-9-one, 1,3-dihydroxy-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxy-2-methoxyxanthone: is a xanthone derivative that can be isolated from the plant Polygala caudata . Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The molecular formula of 1,3-dihydroxy-2-methoxyxanthone is C14H10O5, and it has a molecular weight of 258.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-2-methoxyxanthone can be synthesized through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production of xanthones, including 1,3-dihydroxy-2-methoxyxanthone, often involves the use of microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to improve the synthesis process .
化学反应分析
Types of Reactions: 1,3-Dihydroxy-2-methoxyxanthone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
科学研究应用
1,3-Dihydroxy-2-methoxyxanthone has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-dihydroxy-2-methoxyxanthone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells.
相似化合物的比较
1,3,7-Trihydroxyxanthone (1,3,7-THX): A precursor compound for prenylated xanthones.
1,3,5-Trihydroxyxanthone (1,3,5-THX): Another core precursor for xanthones in most plants.
Gentisin (1,7-dihydroxy-3-methoxyxanthone): A simple xanthone with similar structural features.
Uniqueness: 1,3-Dihydroxy-2-methoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthones .
属性
CAS 编号 |
87339-74-0 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
1,3-dihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-14-8(15)6-10-11(13(14)17)12(16)7-4-2-3-5-9(7)19-10/h2-6,15,17H,1H3 |
InChI 键 |
PVNLFOMDIZUYGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1O)OC3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)
![2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B12366078.png)



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)


